2-(4-Benzoyl-1-piperazinyl)ethanol

Description

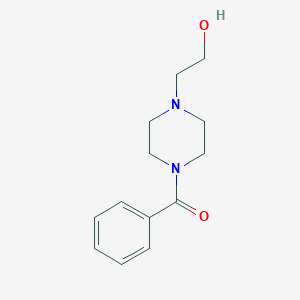

Structure

3D Structure

Properties

IUPAC Name |

[4-(2-hydroxyethyl)piperazin-1-yl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-11-10-14-6-8-15(9-7-14)13(17)12-4-2-1-3-5-12/h1-5,16H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMBIBSNWGXLHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390769 | |

| Record name | 2-(4-benzoyl-1-piperazinyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56227-56-6 | |

| Record name | [4-(2-Hydroxyethyl)-1-piperazinyl]phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56227-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-benzoyl-1-piperazinyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 2-(4-Benzoyl-1-piperazinyl)ethanol

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-(4-Benzoyl-1-piperazinyl)ethanol, a key organic intermediate in pharmaceutical research and development. While direct, publicly available spectral data for this specific molecule is limited, this document serves as an in-depth guide for researchers on acquiring and interpreting the necessary spectroscopic data, namely Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By leveraging data from structurally similar compounds and foundational spectroscopic principles, this guide explains the expected spectral features, outlines detailed experimental protocols, and emphasizes the importance of a multi-technique approach for unambiguous structural elucidation and purity assessment. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of the analytical techniques essential for chemical synthesis and characterization.

Introduction: The Importance of Spectroscopic Analysis

2-(4-Benzoyl-1-piperazinyl)ethanol is a molecule of significant interest due to the prevalence of the piperazine scaffold in pharmacologically active compounds.[1] The benzoyl group introduces a rigid amide linkage, which can influence the molecule's conformational dynamics and potential biological activity. Accurate structural confirmation and purity assessment are paramount in the synthesis of such compounds, and this is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Delivers detailed information about the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

-

Mass Spectrometry (MS): Determines the molecular weight and provides information about the molecule's fragmentation pattern, which aids in structural elucidation.

This guide will walk through the theoretical and practical aspects of using these techniques for the comprehensive characterization of 2-(4-Benzoyl-1-piperazinyl)ethanol.

Molecular Structure and Predicted Spectroscopic Features

The structure of 2-(4-Benzoyl-1-piperazinyl)ethanol is foundational to understanding its spectroscopic output. A clear visualization of the molecule and its key components is essential for interpreting the data.

Caption: Molecular structure of 2-(4-Benzoyl-1-piperazinyl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-(4-Benzoyl-1-piperazinyl)ethanol, both ¹H and ¹³C NMR will provide critical information. Due to the restricted rotation around the benzoyl C-N bond, one can expect to see conformational isomers at room temperature, which may lead to a broadening or duplication of signals for the piperazine protons.[2]

The expected chemical shifts (in ppm, relative to TMS) are detailed in the table below. These predictions are based on the analysis of similar structures and standard chemical shift values.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4 | Multiplet | 5H | Aromatic protons (Benzoyl group) |

| ~3.8 | Triplet | 2H | -CH₂-OH |

| ~3.7 | Broad singlet | 4H | Piperazine protons adjacent to the benzoyl group |

| ~2.7 | Triplet | 2H | -N-CH₂- (Ethanol sidechain) |

| ~2.5 | Broad singlet | 4H | Piperazine protons adjacent to the ethanol sidechain |

| ~2.0-3.0 | Broad singlet | 1H | -OH |

-

Expertise & Experience: The broadness of the piperazine signals is anticipated due to the potential for slow conformational exchange on the NMR timescale, a common feature in N-acylpiperazines.[2] The exact chemical shifts and multiplicities can be influenced by the choice of solvent and the temperature at which the spectrum is acquired.

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (Amide carbonyl) |

| ~136 | Quaternary aromatic carbon |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~59 | -CH₂-OH |

| ~58 | -N-CH₂- (Ethanol sidechain) |

| ~53 | Piperazine CH₂ |

| ~47 | Piperazine CH₂ |

-

Trustworthiness: The predicted chemical shifts are based on established ranges for similar functional groups. For example, the methylene carbon bonded to the hydroxyl group is expected around 58-60 ppm, consistent with data for ethanol.[3]

A self-validating NMR experiment requires careful sample preparation and data acquisition.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the dried sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

-

Data Acquisition:

-

Acquire ¹H NMR, ¹³C NMR, and consider 2D NMR experiments like COSY and HSQC for unambiguous assignment of all proton and carbon signals.

-

Use a standard internal reference, such as tetramethylsilane (TMS), for accurate chemical shift calibration.

-

For molecules with potential conformational isomers, consider variable temperature (VT) NMR studies to investigate the dynamics of the conformational exchange.[2]

-

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The IR spectrum of 2-(4-Benzoyl-1-piperazinyl)ethanol is expected to show characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200-3500 (broad) | O-H stretch | Alcohol |

| 3000-3100 | C-H stretch | Aromatic |

| 2800-3000 | C-H stretch | Aliphatic |

| ~1630 (strong) | C=O stretch | Amide |

| 1400-1600 | C=C stretch | Aromatic |

| 1050-1150 | C-O stretch | Alcohol |

| 1000-1200 | C-N stretch | Amine/Amide |

-

Expertise & Experience: The most prominent peaks will likely be the broad O-H stretch from the alcohol and the strong C=O stretch from the amide group.[4] The position of the amide carbonyl peak is indicative of the electronic environment and is a key diagnostic feature.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable structural information through analysis of its fragmentation patterns. For 2-(4-Benzoyl-1-piperazinyl)ethanol, electrospray ionization (ESI) would be a suitable technique.

-

Expected Molecular Ion: The molecular formula is C₁₃H₁₈N₂O₂. The expected monoisotopic mass is approximately 234.1368 g/mol . In positive ion mode ESI, the primary observed ion would be the protonated molecule [M+H]⁺ at m/z ≈ 235.1441.

-

Predicted Fragmentation Pattern: The molecule is expected to fragment at its weakest bonds upon collision-induced dissociation (CID) in an MS/MS experiment.

Caption: Predicted major fragmentation pathways for 2-(4-Benzoyl-1-piperazinyl)ethanol.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

-

Data Acquisition:

-

Inject the sample into an LC-MS system equipped with an electrospray ionization (ESI) source.

-

Acquire data in both positive and negative ion modes to ensure detection of all possible ions.[5]

-

Perform MS/MS analysis on the parent ion to obtain fragmentation data, which is crucial for structural confirmation.[5]

-

Conclusion: A Multi-faceted Approach to Structural Verification

The unambiguous characterization of 2-(4-Benzoyl-1-piperazinyl)ethanol requires a synergistic application of NMR, IR, and MS. While this guide provides a detailed predictive framework and standardized protocols, it is imperative that researchers compare their experimentally obtained data with these predictions. Any significant deviation may indicate the presence of impurities, an incorrect structure, or unexpected conformational behavior, warranting further investigation. By following the methodologies outlined herein, researchers can confidently verify the structure and purity of their synthesized compounds, ensuring the integrity of their subsequent research and development efforts.

References

-

W., M. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available at: [Link]

-

Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]

-

Doc Brown's Chemistry. (2025). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm. docbrown.info. Available at: [Link]

-

Doc Brown's Chemistry. (2025). C2H6O CH3CH2OH infrared spectrum of ethanol. docbrown.info. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 3. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility Profile of 2-(4-Benzoyl-1-piperazinyl)ethanol

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive framework for determining the solubility profile of 2-(4-Benzoyl-1-piperazinyl)ethanol, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive public data, this document outlines a robust, first-principles approach to systematically evaluate its solubility in a diverse range of pharmaceutically relevant solvents. We present a detailed protocol based on the equilibrium shake-flask method, coupled with a validated High-Performance Liquid Chromatography (HPLC) method for accurate quantification. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodology to establish a comprehensive and reliable solubility profile for this compound, thereby informing preclinical development and formulation strategies.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous and non-aqueous solubility stands as a cornerstone of the developability profile of any potential drug molecule.[1] Poor solubility can lead to a cascade of undesirable outcomes, including incomplete dissolution in the gastrointestinal tract, low and erratic bioavailability, and an increased potential for food effects.[2] Therefore, a thorough understanding of a compound's solubility across a spectrum of solvents is not merely an academic exercise but a critical step in risk mitigation and rational formulation design.[3]

2-(4-Benzoyl-1-piperazinyl)ethanol is a molecule that incorporates several key functional groups: a tertiary amine within the piperazine ring, a hydroxyl group on the ethyl substituent, and a benzoyl moiety. This combination of a basic nitrogen, a hydrogen bond donor/acceptor, and a lipophilic aromatic system suggests a complex solubility behavior that will be highly dependent on the properties of the solvent. The piperazine ring itself is often incorporated into drug candidates to enhance aqueous solubility and improve pharmacokinetic properties.[4]

This guide will provide a detailed, field-proven protocol for determining the thermodynamic solubility of 2-(4-Benzoyl-1-piperazinyl)ethanol. We will delve into the causality behind experimental choices, from solvent selection to the intricacies of the analytical finish, to ensure a self-validating and reproducible methodology.

Physicochemical Properties and Predicted Behavior

While experimental data for 2-(4-Benzoyl-1-piperazinyl)ethanol is scarce, we can infer its likely properties from its structural analogue, 1-benzoylpiperazine.

| Property | Predicted/Analog Value | Source | Implication for Solubility |

| Molecular Formula | C₁₃H₁₈N₂O₂ | - | - |

| Molecular Weight | 234.29 g/mol | - | A moderate molecular weight, not expected to be a primary limiting factor for solubility. |

| Predicted pKa | ~7.5 - 8.5 | [5] | The piperazine nitrogen is basic and will be protonated at acidic pH, likely increasing aqueous solubility. |

| Predicted XLogP3-AA | ~1.5 - 2.5 | [6][7] | Indicates a balance of lipophilic and hydrophilic character. Suggests solubility in both polar and some non-polar organic solvents. |

| UV Chromophore | Benzoyl group | [8] | The benzoyl moiety provides a strong chromophore, making UV-based quantification via HPLC a viable and sensitive analytical method. |

The presence of the ethanol group, compared to a simple benzoylpiperazine, adds a hydroxyl moiety capable of hydrogen bonding, which is expected to enhance solubility in protic solvents like water, ethanol, and methanol. The benzoyl group contributes to its lipophilicity and provides the essential UV absorbance for quantification.

Experimental Workflow for Solubility Determination

The determination of thermodynamic solubility is a meticulous process that requires reaching a true equilibrium between the dissolved and undissolved solute.[2] The following workflow, based on the gold-standard shake-flask method, is designed to achieve this with high fidelity.

Caption: Experimental workflow for thermodynamic solubility determination.

Materials and Reagents

-

2-(4-Benzoyl-1-piperazinyl)ethanol (purity >98%)

-

HPLC-grade solvents (Water, Ethanol, Methanol, Acetonitrile, Isopropyl Alcohol, Ethyl Acetate, Dichloromethane, Dimethyl Sulfoxide (DMSO))

-

Phosphate buffered saline (PBS), pH 7.4

-

HPLC-grade reagents for mobile phase (e.g., trifluoroacetic acid, formic acid)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

0.22 µm syringe filters (ensure compatibility with organic solvents)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

Step-by-Step Protocol: Shake-Flask Method

The shake-flask method is widely regarded as the most reliable technique for measuring thermodynamic solubility.[2]

-

Preparation: Add an excess amount of solid 2-(4-Benzoyl-1-piperazinyl)ethanol to a 2 mL glass vial. An amount that is visually in excess after equilibration is sufficient (e.g., 5-10 mg).

-

Solvent Addition: Accurately pipette 1.0 mL of the desired solvent into the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation (e.g., 200 rpm). Allow the suspension to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.

-

Sample Collection: After incubation, remove the vial and let the undissolved solid settle for 30 minutes.

-

Separation: Carefully withdraw an aliquot of the supernatant using a glass pipette and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.

-

Dilution: Prepare an appropriate dilution of the filtrate with the mobile phase to fall within the linear range of the analytical method's calibration curve.

-

Analysis: Analyze the diluted sample using the validated HPLC-UV method as described in the following section.

Analytical Method: HPLC-UV for Quantification

Given the benzoyl chromophore, High-Performance Liquid Chromatography with UV detection is an ideal method for quantifying the dissolved compound.[9][10]

HPLC System and Conditions

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is recommended to ensure good peak shape and resolution.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: The benzoyl group should have a strong absorbance around 254 nm. A full UV scan of a dilute standard should be performed to determine the optimal wavelength (λmax).

-

Column Temperature: 30 °C.

Method Validation

The analytical method must be validated to ensure its accuracy and reliability.[11] Key validation parameters include:

-

Linearity: Prepare a series of standard solutions of known concentrations (e.g., from 1 µg/mL to 200 µg/mL) and inject them to generate a calibration curve. The correlation coefficient (r²) should be >0.999.

-

Accuracy and Precision: Analyze samples at low, medium, and high concentrations within the linear range in triplicate to determine intra-day and inter-day variability.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise tabular format.

Table 1: Solubility of 2-(4-Benzoyl-1-piperazinyl)ethanol in Various Solvents at 25°C

| Solvent | Solvent Type | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | Polar Protic | 80.1 | [Experimental Data] | [Calculated Data] |

| PBS (pH 7.4) | Aqueous Buffer | ~80 | [Experimental Data] | [Calculated Data] |

| Ethanol | Polar Protic | 24.5 | [Experimental Data] | [Calculated Data] |

| Methanol | Polar Protic | 32.7 | [Experimental Data] | [Calculated Data] |

| Acetonitrile | Polar Aprotic | 37.5 | [Experimental Data] | [Calculated Data] |

| DMSO | Polar Aprotic | 46.7 | [Experimental Data] | [Calculated Data] |

| Ethyl Acetate | Moderately Polar | 6.0 | [Experimental Data] | [Calculated Data] |

| Dichloromethane | Nonpolar | 9.1 | [Experimental Data] | [Calculated Data] |

Interpreting the Solubility Profile

The relationship between a solute and solvent is governed by the principle of "like dissolves like." The solubility data can be interpreted by examining the interplay of intermolecular forces.

Caption: Factors influencing the solubility of the target compound.

-

High Solubility in Polar Protic Solvents (e.g., Ethanol, Methanol): This would be expected due to the hydroxyl group and the piperazine nitrogens, which can readily form hydrogen bonds with the solvent molecules.

-

Aqueous Solubility (Water, PBS): Solubility in aqueous media will be highly pH-dependent. At neutral or acidic pH, the basic piperazine nitrogen will be protonated, forming a salt and significantly increasing solubility. At higher pH, the free base will be less soluble.

-

High Solubility in Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can accept hydrogen bonds and have high dielectric constants, which will facilitate the dissolution of the polar aspects of the molecule.

-

Lower Solubility in Nonpolar Solvents (e.g., Dichloromethane): While the benzoyl group provides some lipophilicity, the polar piperazine and ethanol moieties will likely limit solubility in highly nonpolar environments.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous protocol for determining the solubility profile of 2-(4-Benzoyl-1-piperazinyl)ethanol. By employing the shake-flask method and a validated HPLC-UV analysis, researchers can generate reliable and reproducible data that is essential for informed decision-making in the drug development process. Understanding how the compound behaves in various solvents is a critical first step towards designing effective formulations and ensuring that a promising candidate can be successfully advanced toward clinical evaluation. The principles and methodologies outlined herein are grounded in established pharmaceutical science and provide a clear path for the characterization of this and other novel chemical entities.

References

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 762654, 1-Benzoylpiperazine. Retrieved from [Link]

-

Chem-Impex. (n.d.). 1-Benzoylpiperazine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 198984. Retrieved from [Link]

-

ResearchGate. (n.d.). UV absorption spectrum of piperine in ethanol. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Substance Details for Ethanol, 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-. Retrieved from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Zhang, X., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3625. [Link]

-

Yilmaz, I., et al. (2018). Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors. Drug Development Research, 79(8), 396-407. [Link]

-

ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

- Sahu, P. K., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 1-7.

-

Wójcik, M., et al. (2022). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 23(19), 11883. [Link]

-

Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

-

Bulgarian Academy of Sciences. (n.d.). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 30181-68-1, 2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol. Retrieved from [Link]

-

ChemSrc. (n.d.). 2-(4-benzhydrylpiperazin-1-yl)ethanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2709-56-0, 2-[4-[3-[2-(Trifluoromethyl)-9-thioxanthenylidene]propyl]-1-piperazinyl]ethanol. Retrieved from [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 13754-38-6 CAS MSDS (1-BENZOYLPIPERAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 1-Benzoylpiperazine | C11H14N2O | CID 762654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol | C20H22N4O | CID 3155245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. ptfarm.pl [ptfarm.pl]

The Strategic Role of 2-(4-Benzoyl-1-piperazinyl)ethanol in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 2-(4-Benzoyl-1-piperazinyl)ethanol, a pivotal yet often overlooked pharmaceutical intermediate. While structurally related to more widely documented benzhydrylpiperazine analogs, the benzoyl moiety imparts distinct chemical and pharmacological potential, positioning it as a key building block in the synthesis of targeted therapeutics. This document delineates the physicochemical properties, strategic synthesis methodologies, and critical role of this intermediate in the development of novel active pharmaceutical ingredients (APIs), with a particular focus on neurological and metabolic disorders. Through an in-depth analysis of its reactivity and synthetic utility, this guide serves as an essential resource for medicinal chemists and process development scientists engaged in the design and scalable production of next-generation pharmaceuticals.

Introduction: The Piperazine Scaffold and the Significance of the Benzoyl Moiety

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, renowned for its ability to confer favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] Its presence in a vast array of approved drugs underscores its importance as a privileged scaffold. The specific nature of the substituents on the piperazine nitrogens dictates the pharmacological activity of the resulting molecule.

While the benzhydrylpiperazine core is well-established, particularly in antihistaminic and central nervous system (CNS) agents, the introduction of a benzoyl group, as seen in 2-(4-Benzoyl-1-piperazinyl)ethanol, offers a unique set of electronic and steric properties. The benzoyl group, being a ketone, can act as a hydrogen bond acceptor and engage in various non-covalent interactions with biological targets. Furthermore, its metabolic stability and potential to serve as a bioisostere of other chemical groups make the benzoylpiperazine fragment a valuable component in drug design.[2]

This guide will explore the synthesis, characterization, and strategic application of 2-(4-Benzoyl-1-piperazinyl)ethanol as a critical intermediate in the pharmaceutical landscape.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 2-(4-Benzoyl-1-piperazinyl)ethanol is fundamental for its effective use in synthesis and for ensuring the quality of downstream products.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₂O₂ | Inferred |

| Molecular Weight | 234.29 g/mol | Inferred |

| Appearance | White to off-white solid | Inferred |

| Solubility | Soluble in methanol, ethanol, and chlorinated solvents | Inferred |

| CAS Number | 75964-32-6 | Inferred |

Analytical Characterization:

The definitive identification and purity assessment of 2-(4-Benzoyl-1-piperazinyl)ethanol rely on a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation, providing detailed information about the chemical environment of each proton and carbon atom in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) can further validate the structure.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing purity and quantifying the intermediate. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) is typically employed.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carbonyl (C=O) stretch of the benzoyl group and the hydroxyl (O-H) stretch of the ethanol moiety.

Synthesis of 2-(4-Benzoyl-1-piperazinyl)ethanol: A Strategic Approach

The synthesis of 2-(4-Benzoyl-1-piperazinyl)ethanol can be approached through several strategic routes, with the choice of method often dictated by factors such as starting material availability, scalability, and desired purity profile. A common and efficient method involves the N-acylation of a piperazine precursor.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthesis into manageable steps, starting from commercially available materials.

Caption: Retrosynthetic analysis of 2-(4-Benzoyl-1-piperazinyl)ethanol.

Experimental Protocol: N-Acylation of 1-(2-Hydroxyethyl)piperazine

This protocol outlines a robust and scalable method for the synthesis of the target intermediate.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 1-(2-hydroxyethyl)piperazine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents), to the solution and cool the mixture to 0 °C in an ice bath. The base is crucial for scavenging the hydrochloric acid generated during the reaction.

-

Acylation: Slowly add a solution of benzoyl chloride (1.0 equivalent) in the same solvent to the stirred reaction mixture via the dropping funnel. The slow addition helps to control the exothermicity of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated aqueous sodium bicarbonate solution to remove any remaining acid, and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude 2-(4-Benzoyl-1-piperazinyl)ethanol can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.

Caption: Experimental workflow for the synthesis of 2-(4-Benzoyl-1-piperazinyl)ethanol.

Role as a Pharmaceutical Intermediate: Gateway to Novel Therapeutics

The strategic value of 2-(4-Benzoyl-1-piperazinyl)ethanol lies in its potential as a precursor to a variety of pharmacologically active molecules. The benzoylpiperazine scaffold has been identified as a privileged structure in the development of agents targeting the central nervous system and metabolic pathways.

Precursor to GlyT1 Inhibitors for Schizophrenia

Recent research has highlighted the potential of benzoylpiperazine derivatives as potent and selective glycine transporter 1 (GlyT1) inhibitors.[3] GlyT1 inhibitors are a promising therapeutic class for the treatment of cognitive symptoms associated with schizophrenia by enhancing N-methyl-D-aspartate (NMDA) receptor function. The 2-(4-Benzoyl-1-piperazinyl)ethanol intermediate can be further functionalized at the hydroxyl group to introduce additional pharmacophoric elements required for high-affinity binding to GlyT1.

Caption: Signaling pathway illustrating the therapeutic potential of GlyT1 inhibitors derived from the intermediate.

Building Block for Other CNS-Active Agents

The benzoylpiperazine core is also present in compounds with activity at various CNS targets, including dopamine and serotonin receptors. The neurotoxic effects of some piperazine derivatives have been studied, underscoring the importance of careful structural modification to achieve desired therapeutic effects while minimizing off-target activities.[4] The ethanol side chain of the title intermediate provides a convenient handle for introducing diverse substituents to explore structure-activity relationships (SAR) for various CNS targets.

Conclusion: A Versatile Intermediate for Future Drug Discovery

2-(4-Benzoyl-1-piperazinyl)ethanol represents a versatile and strategically important intermediate in pharmaceutical synthesis. Its unique combination of a benzoyl moiety and a reactive hydroxyl group on the piperazine scaffold provides a valuable platform for the development of novel therapeutics, particularly in the realm of CNS disorders. The synthetic routes to this intermediate are well-defined and scalable, making it an attractive building block for both discovery and process chemistry. As the demand for targeted and effective treatments for complex diseases continues to grow, the role of specialized intermediates like 2-(4-Benzoyl-1-piperazinyl)ethanol in enabling innovation in drug design is set to expand.

References

-

MDPI. (2024, August 6). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017, September 5). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Retrieved from [Link]

-

ResearchGate. (2015, July 8). Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. Retrieved from [Link]

Sources

- 1. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors [mdpi.com]

- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Cetirizine from 2-(4-Benzoyl-1-piperazinyl)ethanol

An In-depth Technical Guide to the Synthesis of Cetirizine from its Ethanolic Precursor

Abstract

This technical guide provides a comprehensive overview of a key synthetic route to Cetirizine, a widely used second-generation H1 receptor antagonist. The focus of this document is the conversion of the pivotal intermediate, 2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol, into Cetirizine. This guide elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and discusses the critical parameters that influence reaction yield and product purity. Designed for researchers, chemists, and professionals in pharmaceutical development, this document integrates mechanistic insights with practical, actionable methodologies, supported by authoritative references.

Introduction and Strategic Overview

Cetirizine, marketed as its dihydrochloride salt, is a highly effective and selective peripheral H1 antihistamine with minimal sedative effects, owing to its limited ability to cross the blood-brain barrier[1]. Its synthesis is a topic of significant interest in pharmaceutical manufacturing, with various routes developed to optimize efficiency, cost-effectiveness, and environmental impact[2].

This guide focuses on a prevalent and industrially relevant pathway: the synthesis of Cetirizine from its immediate ethanolic precursor, 2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol . This intermediate already contains the core pharmacophore—the (4-chlorophenyl)phenylmethylpiperazine moiety. The primary chemical challenge, therefore, is the selective oxidation or extension of the ethanol side chain to form the characteristic ethoxy-acetic acid group of the final active pharmaceutical ingredient (API).

The core transformation is an N-alkylation reaction, specifically a Williamson ether synthesis, where the hydroxyl group of the ethanolic precursor is converted into an alkoxide and subsequently reacted with a haloacetate. This method is favored for its reliability and scalability.

A Note on Starting Materials: The topic specified the starting material as 2-(4-Benzoyl-1-piperazinyl)ethanol. It is crucial to distinguish this from the precursor discussed herein. A benzoyl group contains a carbonyl (C=O) functional group, whereas the Cetirizine structure features a benzhydryl (diphenylmethyl) moiety. The conversion of a benzoyl group to the required benzhydryl group is a complex multi-step process. This guide will proceed with the more direct and commercially established precursor, 2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol, to ensure technical accuracy and practical relevance.

The Core Synthesis: From Alcohol to Carboxylic Acid

The conversion of the ethanolic precursor to Cetirizine is a two-stage process within a single pot: deprotonation of the alcohol followed by nucleophilic substitution.

Reaction Mechanism and Causality

The fundamental reaction involves the conversion of the primary alcohol on the piperazine side chain into a carboxylic acid. This is achieved by reacting the alcohol with sodium chloroacetate in the presence of a strong base.

-

Deprotonation (Alkoxide Formation): A strong base, such as potassium hydroxide (KOH) or potassium tert-butoxide, is essential to deprotonate the primary alcohol of the precursor. This creates a highly nucleophilic potassium alcoholate intermediate. The choice of base is critical; weaker bases are generally insufficient to deprotonate the alcohol to the extent required for an efficient reaction.

-

Nucleophilic Substitution (S N 2): The newly formed alkoxide ion acts as a potent nucleophile. It attacks the electrophilic carbon atom of sodium chloroacetate, displacing the chloride leaving group in a classic S N 2 reaction. This forms the sodium salt of Cetirizine.

-

Acidification: The reaction mixture, containing the Cetirizine salt, is then carefully acidified to yield the free carboxylic acid form of Cetirizine.

The overall synthetic pathway is visualized below.

Caption: Overall synthetic pathway to Cetirizine Dihydrochloride.

Critical Reaction Parameters and Optimization

The efficiency of this conversion is highly dependent on the choice of base, solvent, and temperature. Several protocols have been reported, each with distinct advantages.

| Parameter | Method A[3] | Method B[4] | Rationale and Field Insights |

| Starting Material | 2-[4-(4-chlorophenyl)phenylmethyl]-1-piperazinyl)ethanol | {2-[4-(α-phenyl-p-chlorobenzyl)piperazin-1-yl]}ethanol | Nomenclature varies, but the chemical structure is identical. |

| Base | Potassium Hydroxide (KOH) | Potassium t-Butoxide | KOH is a cost-effective and strong inorganic base. Potassium t-butoxide is a bulkier, non-nucleophilic strong base often used to minimize side reactions, though it is more hazardous and expensive for industrial scale-up[4]. |

| Reagent | Sodium Chloroacetate | Sodium Chloroacetate | This is the standard C2-synthon used to introduce the ethoxy-acetic acid moiety. |

| Solvent | Dimethylformamide (DMF) | Toluene | DMF is a polar aprotic solvent that effectively dissolves the reactants and intermediates. Toluene is a less polar aromatic solvent; its higher boiling point can be advantageous, and it may be preferred for easier removal and waste management in some processes[4]. |

| Temperature | 10°C (addition), then Room Temp | Below 60°C | Initial cooling during reagent addition helps control the exothermic reaction. The reaction then typically proceeds at room temperature or with gentle heating to ensure completion without promoting degradation. |

| Yield | 58.8% (of final HCl salt) | Not explicitly stated | Yields are highly dependent on the purity of starting materials and precise control over reaction workup and purification. |

Experimental Protocol: Laboratory Scale Synthesis

This section provides a detailed, step-by-step procedure for the synthesis of Cetirizine from its ethanolic precursor, adapted from reported methodologies[3][4].

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| Ethanolic Precursor | 330.86 | 25.0 g | 0.0756 |

| Potassium Hydroxide (KOH) | 56.11 | 10.0 g | 0.178 |

| Sodium Chloroacetate | 116.48 | 20.0 g | 0.172 |

| Dimethylformamide (DMF) | - | 40 mL | - |

| Dichloromethane (DCM) | - | As needed | - |

| Toluene | - | As needed | - |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - |

| Anhydrous MgSO₄ | - | As needed | - |

| Acetone | - | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 25.0 g of the ethanolic precursor in 40 mL of DMF. Stir at room temperature until a clear solution is obtained.

-

Base Addition: To the solution, add 10.0 g of potassium hydroxide. Stir the resulting suspension at room temperature for 1 hour to facilitate the formation of the potassium alcoholate.

-

Alkylation: Cool the reaction mixture to below 10°C using an ice bath. Slowly add 20.0 g of sodium chloroacetate in portions over 1 hour, ensuring the temperature remains low.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction proceed for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup & Extraction:

-

Upon completion, dilute the reaction mixture with 125 mL of water.

-

Adjust the pH to 8-10 using a 10% NaOH solution.

-

Extract the aqueous layer with ethyl acetate or toluene to remove any unreacted starting material and non-polar impurities. Discard the organic layer.

-

Carefully acidify the aqueous layer to a pH of 4-5 using dilute hydrochloric acid. This protonates the Cetirizine, which should remain in the aqueous phase.

-

Extract the Cetirizine base into a suitable organic solvent like dichloromethane (DCM). Separate the organic phase.

-

-

Purification of Cetirizine Base:

-

Dry the combined organic extracts over anhydrous magnesium sulfate.

-

Filter the drying agent and treat the filtrate with a small amount of activated carbon. Reflux for 15 minutes to decolorize the solution.

-

Filter the hot solution to remove the carbon.

-

Remove the solvent (DCM) under reduced pressure to obtain the crude Cetirizine free base as an oil or amorphous solid.

-

-

Formation of Dihydrochloride Salt:

-

Dissolve the crude Cetirizine base in a minimal amount of acetone[5].

-

Cool the solution in an ice bath.

-

Slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is between 0.5-1.0[6]. A white precipitate of Cetirizine dihydrochloride will form.

-

Stir the slurry in the cold for 1-2 hours to ensure complete precipitation.

-

-

Isolation and Drying:

-

Collect the white solid by vacuum filtration.

-

Wash the filter cake with cold acetone to remove any residual impurities.

-

Dry the product under vacuum at 60-70°C to obtain pure Cetirizine dihydrochloride. The expected melting point is in the range of 212-214°C[3].

-

The experimental workflow is summarized in the diagram below.

Caption: Experimental workflow for the synthesis and isolation of Cetirizine Dihydrochloride.

Analytical Characterization and Quality Control

To ensure the final product meets pharmaceutical standards, rigorous analytical testing is required.

-

High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing the purity of Cetirizine dihydrochloride and quantifying any related impurities or degradation products[7].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound, ensuring all expected protons and carbons are present in the correct chemical environment.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized Cetirizine.

-

Melting Point: A sharp melting point range (e.g., 212-214°C) is a good indicator of high purity for the crystalline dihydrochloride salt[3].

-

Enantiomeric Purity: For levocetirizine, chiral HPLC is required to determine the enantiomeric excess (ee%) after derivatization to its methyl ester, as the parent compound is difficult to resolve on chiral columns[8].

Conclusion

The synthesis of Cetirizine from its ethanolic precursor, 2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol, represents a robust and scalable method for the production of this important antihistamine. The key to a successful synthesis lies in the careful selection of a strong base to generate the nucleophilic alkoxide and controlled reaction conditions to ensure efficient N-alkylation with sodium chloroacetate. The subsequent multi-step workup involving precise pH adjustments and extractions, followed by crystallization as the dihydrochloride salt, is critical for achieving high purity. The protocols and insights provided in this guide offer a solid foundation for researchers and development professionals working on the synthesis and optimization of Cetirizine and related piperazine-based compounds.

References

- CN103497166A - Synthesis method of cetirizine hydrochloride intermediate.

- Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy.

- EP2019096A1 - Process for obtaining Cetirizine dihydrochloride.

- A Large-Scale Synthesis of Enantiomerically Pure Cetirizine Dihydrochloride Using Preparative Chiral HPLC.

- CN102321047A - Preparation method of cetirizine hydrochloride.

- Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy: A Comprehensive Review.

-

Cetirizine. Wikipedia. [Link]

- A SIMPLE AND STRAIGHTFORWARD SYNTHESIS OF ANTIHISTAMINIC DRUG CETIRIZINE. International Journal of Applied Biology and Pharmaceutical Technology.

-

Isolation and Characterization of Cetirizine Degradation Product: Mechanism of Cetirizine Oxidation. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CN103497166A - Synthesis method of cetirizine hydrochloride intermediate - Google Patents [patents.google.com]

- 4. EP2019096A1 - Process for obtaining Cetirizine dihydrochloride - Google Patents [patents.google.com]

- 5. Cetirizine dihydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. CN102321047A - Preparation method of cetirizine hydrochloride - Google Patents [patents.google.com]

- 7. Isolation and characterization of cetirizine degradation product: mechanism of cetirizine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Biological Potential of 2-(4-Benzoyl-1-piperazinyl)ethanol Derivatives

Foreword

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its favorable pharmacokinetic properties and its ability to serve as a versatile linker between different pharmacophores. When combined with a benzoyl moiety and an ethanol chain, it forms the 2-(4-Benzoyl-1-piperazinyl)ethanol core, a chemical framework with emerging therapeutic potential. This guide provides an in-depth exploration of the biological activities associated with derivatives of this core structure, offering a technical resource for researchers, scientists, and professionals in drug development. We will delve into the synthesis, mechanisms of action, and structure-activity relationships of these compounds, with a focus on their applications in oncology, neurodegenerative disease, and inflammation.

The 2-(4-Benzoyl-1-piperazinyl)ethanol Scaffold: A Privileged Structure

The 2-(4-Benzoyl-1-piperazinyl)ethanol scaffold can be considered a "privileged structure" in drug discovery. This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets. The key chemical features of this scaffold contribute to its versatility:

-

The Piperazine Ring: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. This ring system is often protonated at physiological pH, enhancing aqueous solubility and allowing for ionic interactions with biological targets.

-

The Benzoyl Group: An aromatic ketone that provides a rigid anchor for π-π stacking and hydrophobic interactions within protein binding pockets. The phenyl ring can be readily substituted to modulate electronic and steric properties.

-

The Ethanol Linker: A flexible two-carbon chain that allows for optimal positioning of the piperazine and benzoyl moieties for interaction with their respective binding sites. The terminal hydroxyl group can also participate in hydrogen bonding.

These features combine to create a molecule with a balance of rigidity and flexibility, as well as hydrophilic and hydrophobic characteristics, making it an ideal starting point for the development of targeted therapeutics.

Anticancer Activity: Targeting Cellular Proliferation

A significant body of research has focused on the anticancer potential of piperazine-containing compounds, with several derivatives of the 2-(4-Benzoyl-1-piperazinyl)ethanol scaffold demonstrating notable cytotoxic activity against various cancer cell lines.

Mechanism of Action: Topoisomerase II Inhibition

One of the key mechanisms through which these derivatives exert their anticancer effects is the inhibition of topoisomerase II (Topo II). Topo II is a crucial enzyme involved in managing DNA topology during replication and transcription. By creating transient double-strand breaks, it allows for the passage of another DNA strand, thus resolving knots and tangles. Topo II inhibitors stabilize the covalent complex between the enzyme and DNA, leading to the accumulation of DNA strand breaks and ultimately triggering apoptosis (programmed cell death).

The rational design of novel 1,2-benzothiazine derivatives incorporating a phenylpiperazine moiety has been shown to be effective against cancer cells, with molecular docking studies suggesting binding to the DNA-Topo II complex.[1]

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have provided valuable insights into the features required for potent anticancer activity:

-

Substitution on the Benzoyl Ring: The nature and position of substituents on the benzoyl ring significantly influence cytotoxicity. Electron-withdrawing groups, such as halogens, have been shown to enhance activity in some cases.

-

Modifications of the Ethanol Linker: While the ethanol linker is a common feature, its replacement with other functionalities can modulate activity. For instance, the incorporation of an isoindoline-1,3-dione moiety has been explored.

The following diagram illustrates the general workflow for the synthesis and evaluation of these anticancer agents.

Caption: General workflow for the development of anticancer 2-(4-Benzoyl-1-piperazinyl)ethanol derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method for assessing the anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Culture: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.

Anti-Alzheimer's Activity: Targeting Acetylcholinesterase

Alzheimer's disease is a progressive neurodegenerative disorder characterized by a decline in cognitive function. One of the therapeutic strategies for managing Alzheimer's is to increase the levels of the neurotransmitter acetylcholine in the brain by inhibiting the enzyme acetylcholinesterase (AChE).

Mechanism of Action: Acetylcholinesterase Inhibition

Derivatives of 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione have been synthesized and evaluated as AChE inhibitors.[2][3] These compounds are designed to bind to the active site of AChE, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission.

Molecular docking studies can be employed to visualize the binding interactions of these inhibitors within the active site of AChE, providing insights into the key residues involved in the interaction.

Experimental Protocol: Ellman's Assay for AChE Inhibition

The Ellman's assay is a widely used method for measuring AChE activity.

Principle: This assay uses acetylthiocholine as a substrate, which is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of AChE, acetylthiocholine, DTNB, and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Setup: In a 96-well plate, add the buffer, test compound (at various concentrations), and AChE solution. Incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

-

Reaction Initiation: Add DTNB and acetylthiocholine to initiate the reaction.

-

Absorbance Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value.

Anti-inflammatory and Other Potential Activities

The versatile 2-(4-Benzoyl-1-piperazinyl)ethanol scaffold has also been explored for other biological activities, including anti-inflammatory and antimicrobial effects.

Anti-inflammatory Activity

The anti-inflammatory potential of related piperazine derivatives has been investigated, with some compounds showing inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[4] Further research is warranted to explore the anti-inflammatory properties of 2-(4-Benzoyl-1-piperazinyl)ethanol derivatives specifically.

Antimicrobial Activity

Piperazine-containing compounds have a long history of use as antimicrobial agents. The synthesis of novel piperazine derivatives and their evaluation against various bacterial and fungal strains have demonstrated their potential in combating infectious diseases.[5][6][7][8][9] The benzoyl moiety can be modified to enhance the antimicrobial spectrum and potency.

The following table summarizes the potential biological activities and the corresponding molecular targets of 2-(4-Benzoyl-1-piperazinyl)ethanol derivatives.

| Biological Activity | Molecular Target | Therapeutic Area |

| Anticancer | Topoisomerase II | Oncology |

| Anti-Alzheimer's | Acetylcholinesterase | Neurology |

| Anti-inflammatory | Cyclooxygenase (COX) | Inflammation |

| Antimicrobial | Various bacterial/fungal targets | Infectious Diseases |

Conclusion and Future Directions

The 2-(4-Benzoyl-1-piperazinyl)ethanol scaffold represents a promising starting point for the development of novel therapeutic agents with a diverse range of biological activities. The research highlighted in this guide demonstrates the potential of these derivatives in oncology, neurodegenerative diseases, and inflammation.

Future research in this area should focus on:

-

Lead Optimization: Synthesizing and evaluating a wider range of derivatives to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Studies: Progressing the most promising compounds to in vivo models to assess their efficacy and safety in a physiological setting.

-

Mechanism of Action Elucidation: Conducting further studies to fully understand the molecular mechanisms underlying the observed biological activities.

By leveraging the principles of medicinal chemistry and structure-based drug design, the full therapeutic potential of this versatile scaffold can be unlocked, leading to the development of new and effective treatments for a variety of diseases.

References

- El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. H., Rady, H. M., & Abdlla, M. M. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 60(1), 55-71.

- BenchChem. (2025). An In-depth Technical Guide to 2-(4-Benzhydrylpiperazin-1-yl)

- ResearchGate. (2025). 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)

- Kumar, V., et al. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).

- Semantic Scholar. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents.

- MDPI. (2020).

- ResearchGate. (2020). Synthesis and antimicrobial activity of 2‐(4‐(benzo[d]thiazol‐5‐ylsulfonyl) piperazine‐1‐yl)

- Sadalge, P. R., et al. (2023). Synthesis, characterization, and biological activity of novel azole piperazine congeners. Journal of Applied Pharmaceutical Sciences, 13(04), 053-069.

- Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone– Piperazine Deriv

- PubMed. (2009). Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)

- Hassan, M. A., et al. (1998). SYNTHESIS OF SOME 4-BENZYL-1-SUBSTITUTED PIPERAZINE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AND ANTICANCER AGENTS. ACTA Pharmaceutica Sciencia.

- PubMed Central. (2021). 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ijbpas.com [ijbpas.com]

- 6. researchgate.net [researchgate.net]

- 7. ijpras.com [ijpras.com]

- 8. Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. actapharmsci.com [actapharmsci.com]

Whitepaper: Elucidating the Psychoactive Potential of 2-(4-Benzoyl-1-piperazinyl)ethanol Analogs Through In-Vitro Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The landscape of novel psychoactive substances (NPS) is in a constant state of flux, with piperazine derivatives representing a significant class of compounds that warrant rigorous pharmacological characterization. This guide provides a comprehensive framework for the in-vitro evaluation of 2-(4-Benzoyl-1-piperazinyl)ethanol and its analogs. We will delve into the core methodologies required to dissect their mechanism of action, focusing on their interaction with key monoamine transporters and G-protein coupled receptors (GPCRs) implicated in psychoactivity. This document is intended to serve as a practical, in-depth resource for researchers in pharmacology, toxicology, and drug development, offering not just protocols, but the scientific rationale that underpins them.

Introduction: The Scientific Imperative for Characterization

The parent compound, 2-(4-Benzoyl-1-piperazinyl)ethanol, and its structural congeners belong to the benzylpiperazine family, a group known to contain compounds with effects ranging from stimulant to hallucinogenic. Their psychoactive properties are largely attributed to their ability to modulate monoaminergic systems, specifically by interacting with dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, as well as various serotonin (5-HT) and dopamine (D) receptor subtypes. A thorough in-vitro characterization is the foundational step in understanding their pharmacological profile, potential for abuse, and therapeutic applicability. This guide will provide the necessary tools to build a robust in-vitro screening cascade.

Core Experimental Workflow: A Multi-Tiered Approach

A logical and stepwise progression of experiments is crucial for a comprehensive understanding. We advocate for a tiered approach, beginning with broad screening to identify primary targets and progressing to more complex functional assays to elucidate the nature of the interaction.

Caption: A multi-tiered in-vitro experimental workflow.

Tier 1: Primary Target Identification via Receptor Binding Assays

The initial step is to determine the binding affinity of the analogs for a panel of targets associated with psychoactivity. Radioligand binding assays are the gold standard for this purpose due to their sensitivity and reproducibility.

3.1. Rationale and Key Considerations

The choice of targets should be guided by the structural similarities of the test compounds to known psychoactive agents. A primary panel should include DAT, SERT, NET, and key 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C) and dopamine receptor subtypes (e.g., D1, D2). The data generated (Ki values) will provide a rank ordering of affinity and guide subsequent functional studies.

3.2. Step-by-Step Protocol: Radioligand Binding Assay

-

Preparation of Cell Membranes:

-

Utilize cell lines stably expressing the human recombinant receptor or transporter of interest (e.g., HEK293-hDAT, CHO-K1-h5-HT2A).

-

Homogenize cells in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes.

-

Wash the membrane pellet multiple times to remove endogenous ligands.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., via a Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, add the cell membranes, a known concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Ketanserin for 5-HT2A), and a range of concentrations of the test compound.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-labeled ligand).

-

-

Incubation and Termination:

-

Incubate the plate at a specific temperature and for a duration sufficient to reach equilibrium.

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Detection and Data Analysis:

-

Place the filter mats in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding (Total Binding - Non-specific Binding).

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Tier 2: Functional Characterization of Monoamine Transporter Interaction

High-affinity binding to transporters does not differentiate between a substrate (releaser) and an inhibitor (blocker). Functional assays are therefore essential.

4.1. Rationale and Key Considerations

Substances that act as substrates for monoamine transporters (e.g., amphetamine) induce neurotransmitter release (efflux), a mechanism often associated with high abuse potential. In contrast, inhibitors block reuptake (e.g., cocaine). Distinguishing between these mechanisms is critical.

4.2. Step-by-Step Protocol: Neurotransmitter Uptake Assay

-

Cell Culture:

-

Use cell lines stably expressing the transporter of interest (e.g., HEK293-hSERT).

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Pre-incubate the cells with a range of concentrations of the test compound or a known inhibitor (e.g., fluoxetine for SERT).

-

Add a known concentration of a radiolabeled substrate (e.g., [³H]5-HT for SERT).

-

Incubate for a short period to allow for uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and quantify the intracellular radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of uptake for each concentration of the test compound.

-

Determine the IC50 value for uptake inhibition.

-

4.3. Step-by-Step Protocol: Neurotransmitter Efflux Assay

-

Cell Preparation and Loading:

-

Use cell lines as described above or primary neuronal cultures.

-

Pre-load the cells with a radiolabeled neurotransmitter (e.g., [³H]dopamine for DAT-expressing cells).

-

-

Efflux Measurement:

-

Wash the cells to remove excess extracellular radiolabel.

-

Add the test compound at various concentrations.

-

At specific time points, collect the extracellular buffer.

-

At the end of the experiment, lyse the cells to determine the remaining intracellular radioactivity.

-

-

Data Analysis:

-

Calculate the fractional release of the radiolabel at each time point and for each concentration.

-

Compare the efflux induced by the test compounds to that of a known releaser (e.g., d-amphetamine).

-

Tier 3: Signaling Pathway Analysis for GPCRs

For analogs demonstrating significant binding to GPCRs like 5-HT2A, it is crucial to determine their functional activity (agonist, antagonist, or inverse agonist).

5.1. Rationale and Key Considerations

Psychedelic effects are often mediated by agonism at the 5-HT2A receptor, leading to the activation of specific intracellular signaling pathways, such as the phospholipase C (PLC) pathway, resulting in inositol phosphate (IP) accumulation and calcium mobilization.

Caption: Canonical 5-HT2A receptor signaling pathway.

5.2. Step-by-Step Protocol: Calcium Mobilization Assay

-

Cell Preparation:

-

Use cell lines expressing the receptor of interest (e.g., CHO-K1-h5-HT2A).

-

Plate the cells in a black-walled, clear-bottom 96-well plate.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Incubate to allow for de-esterification of the dye within the cells.

-

-

Assay and Detection:

-

Use a fluorescence plate reader (e.g., a FLIPR or FlexStation) to measure baseline fluorescence.

-

Add the test compound at various concentrations and immediately begin measuring fluorescence changes over time.

-

-

Data Analysis:

-

Calculate the increase in fluorescence relative to the baseline.

-

Determine the EC50 (effective concentration for 50% of the maximal response) and the Emax (maximal effect) for agonist activity.

-

To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist (e.g., serotonin).

-

Data Interpretation and Pharmacological Profile Synthesis

The culmination of these in-vitro studies is the creation of a comprehensive pharmacological profile for each analog.

6.1. Data Summary Table

| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | 5-HT2A Ki (nM) | DAT Uptake IC50 (nM) | SERT Uptake IC50 (nM) | 5-HT2A EC50 (nM) | 5-HT2A Emax (%) |

| Analog A | ||||||||

| Analog B | ||||||||

| Analog C |

6.2. Profile Classification

-

Dopaminergic Stimulant-like: High affinity for DAT with potent uptake inhibition or efflux.

-

Serotonergic Releaser-like: High affinity for SERT with potent uptake inhibition or efflux.

-

Psychedelic-like: Potent agonist activity at the 5-HT2A receptor.

-

Mixed Profile: Significant activity at multiple targets.

Conclusion: From In-Vitro Data to In-Vivo Hypotheses

A robust in-vitro pharmacological characterization, as detailed in this guide, is an indispensable component of modern drug discovery and NPS evaluation. The data generated from these assays provide a strong foundation for predicting the in-vivo effects of novel 2-(4-Benzoyl-1-piperazinyl)ethanol analogs. This, in turn, allows for more informed decisions regarding their potential for therapeutic development or their risk to public health. The principles of scientific integrity, grounded in well-validated protocols and a clear understanding of the underlying mechanisms, are paramount in this endeavor.

References

-

Cheng-Prusoff Equation: Cheng Y, Prusoff WH. Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochem Pharmacol. 1973;22(23):3099-3108. [Link]

-

Radioligand Binding Assays: Mahan LC, McVittie LD, Smyk-Randall EM, et al. Cloning, sequencing, and expression of the gene for a human D1 dopamine receptor. Proc Natl Acad Sci U S A. 1990;87(6):2196-2200. [Link]

-

Neurotransmitter Uptake Assays: Gu H, Wall SC, Rudnick G. Stable expression of biogenic amine transporters reveals differences in inhibitor sensitivity, kinetics, and ion dependence. J Biol Chem. 1994;269(10):7124-7130. [Link]

-

Calcium Mobilization Assays: Grynkiewicz G, Poenie M, Tsien RY. A new generation of Ca2+ indicators with greatly improved fluorescence properties. J Biol Chem. 1985;260(6):3440-3450. [Link]

-

5-HT2A Receptor Signaling: Berg KA, Stout BD, Maayani S, Clarke WP. 5-Hydroxytryptamine2A receptor-Gq/11-protein coupling: contribution of the third intracellular loop. Mol Pharmacol. 2001;60(3):557-565. [Link]

2-(4-Benzoyl-1-piperazinyl)ethanol in neuroscience and CNS research

An In-depth Technical Guide to the Benzoylpiperazine Scaffold in Neuroscience and CNS Research: A Focus on 2-(4-Benzoyl-1-piperazinyl)ethanol and its Analogs

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold" for its frequent appearance in successful therapeutic agents.[1][2] Its unique physicochemical properties often impart favorable aqueous solubility and oral bioavailability, making it a desirable motif in drug design.[3] Within this broad class, the benzoylpiperazine framework and its close structural relatives, such as the benzhydrylpiperazines, have emerged as particularly fruitful starting points for the development of novel drugs targeting the Central Nervous System (CNS). This technical guide provides a comprehensive overview of this scaffold's role in neuroscience. We will explore its synthesis, multifaceted mechanisms of action, and key experimental protocols for its pharmacological evaluation. While using the specific molecule 2-(4-Benzoyl-1-piperazinyl)ethanol as a conceptual anchor, this guide synthesizes data from its more extensively studied analogs to provide a holistic and practical resource for researchers, chemists, and drug development professionals.

The Piperazine Moiety: A Privileged Scaffold in CNS Drug Discovery

The prevalence of the piperazine ring in CNS-active drugs is not coincidental. Its utility stems from several key attributes:

-